![molecular formula C28H28N2O4S2 B054974 4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide CAS No. 121758-19-8](/img/structure/B54974.png)
4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide
Description
The compound belongs to a class of chemicals known for their sulfonylamino and benzenesulfonamide functionalities. Such compounds have been studied for their various physical, chemical, and biological properties, including their potential as inhibitors for specific enzymes and their structural characteristics determined by X-ray crystallography.
Synthesis Analysis
The synthesis of similar sulfonylamino benzenesulfonamide compounds involves multiple steps, including the interaction of appropriate benzenesulfonamide precursors with other chemical agents to introduce sulfonylamino functionalities. Specific synthesis pathways can vary based on the desired sulfonamide derivative's structural isomers and substituents (Al-Hourani et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using X-ray crystallography, providing detailed insights into their crystallographic parameters and confirming their molecular configurations. This structural characterization is crucial for understanding the compound's physical and chemical behavior (Rublova et al., 2017).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including rearrangement reactions under specific conditions. Their reactivity is influenced by the presence of the sulfonylamino and benzenesulfonamide groups, making them interesting subjects for chemical studies (Dohmori, 1964).
Scientific Research Applications
Antimicrobial Activity
The synthesis of novel sulfonamide derivatives, including those structurally similar to the compound , has shown significant antimicrobial activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as fungi. For instance, a study by Ghorab et al. (2017) introduced a series of sulfonamide compounds evaluated for their antibacterial and antifungal properties, displaying high potency against pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans, among others. The most active compounds exhibited MIC values ranging from 3.9 to 31.3 μg/mL, surpassing the efficacy of reference drugs in some cases. The antimicrobial activity was attributed to the molecular orientation and binding interactions within the active site of dihydropteroate synthase, a key enzyme in the folate synthesis pathway of bacteria (Ghorab, Soliman, Alsaid, & Askar, 2017).
Anticancer and Enzyme Inhibition
Sulfonamide derivatives have also been explored for their potential anticancer properties and enzyme inhibition activities. Durgun et al. (2017) synthesized a series of 4-(2-methylacetylamino)benzenesulfonamides, showing in vitro anticancer properties by targeting CA IX and CA XII enzymes implicated in tumor growth and metastasis. These compounds displayed selective cytotoxicity against cancer cells without harming normal cells, suggesting a promising avenue for cancer therapy development (Durgun, Turkmen, Zengin, Zengin, Koyunsever, & Koyuncu, 2017).
properties
IUPAC Name |
4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4S2/c1-21-13-17-25(18-14-21)35(31,32)29-27(23-9-5-3-6-10-23)28(24-11-7-4-8-12-24)30-36(33,34)26-19-15-22(2)16-20-26/h3-20,27-30H,1-2H3/t27-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEDVDWSFHJKIZ-VSGBNLITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370008 | |
Record name | N,N'-[(1R,2R)-1,2-Diphenylethane-1,2-diyl]bis(4-methylbenzene-1-sulfonamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
121758-19-8 | |
Record name | N,N'-[(1R,2R)-1,2-Diphenylethane-1,2-diyl]bis(4-methylbenzene-1-sulfonamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2R)-N,N'-Di-p-toluenesulfonyl-1,2-diphenylethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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